molecular formula C15H12Br2ClN3O B11112815 N'-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide

N'-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide

Cat. No.: B11112815
M. Wt: 445.53 g/mol
InChI Key: JPZXQQNVOJTODJ-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of chlorophenyl and dibromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,4-dibromoaniline in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide exerts its effects involves the interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell wall synthesis, leading to antimicrobial activity. In cancer cells, it may interfere with DNA replication and repair mechanisms, resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dichlorophenyl)amino]acetohydrazide
  • **N’-[(E)-(4-Bromophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide
  • **N’-[(E)-(4-Fluorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is unique due to the presence of both chlorophenyl and dibromophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C15H12Br2ClN3O

Molecular Weight

445.53 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2,4-dibromoanilino)acetamide

InChI

InChI=1S/C15H12Br2ClN3O/c16-11-3-6-14(13(17)7-11)19-9-15(22)21-20-8-10-1-4-12(18)5-2-10/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

JPZXQQNVOJTODJ-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.